Hexakis-(6-Mercapto-6-deoxy)-|A-Cyclodextrin
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Overview
Description
Hexakis-(6-Mercapto-6-deoxy)-|A-Cyclodextrin is a modified cyclodextrin compound characterized by the substitution of hydroxyl groups with mercapto groups at the sixth position of the glucose units. This modification imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexakis-(6-Mercapto-6-deoxy)-|A-Cyclodextrin typically involves the reaction of cyclodextrin with thiol-containing reagents. One common method includes the use of thiuronium salts, which are heated in the presence of a base such as sodium hydroxide. The reaction mixture is then cooled, and the pH is adjusted to precipitate the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Hexakis-(6-Mercapto-6-deoxy)-|A-Cyclodextrin undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Substitution: The mercapto groups can participate in nucleophilic substitution reactions.
Complexation: The compound can form inclusion complexes with various guest molecules due to its cyclodextrin structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the cyclodextrin structure .
Major Products
The major products formed from these reactions include disulfide-linked cyclodextrins from oxidation and various substituted cyclodextrins from nucleophilic substitution reactions .
Scientific Research Applications
Hexakis-(6-Mercapto-6-deoxy)-|A-Cyclodextrin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Hexakis-(6-Mercapto-6-deoxy)-|A-Cyclodextrin involves its ability to form inclusion complexes with guest molecules. The mercapto groups enhance its binding affinity and specificity towards certain molecules, making it effective in various applications. The molecular targets and pathways involved depend on the specific application, such as drug delivery or catalysis .
Comparison with Similar Compounds
Similar Compounds
Heptakis-(6-Mercapto-6-deoxy)-beta-Cyclodextrin: Similar structure but with seven glucose units.
Per-6-thio-beta-Cyclodextrin: Another modified cyclodextrin with all hydroxyl groups replaced by thiol groups.
Uniqueness
Hexakis-(6-Mercapto-6-deoxy)-|A-Cyclodextrin is unique due to its specific substitution pattern, which imparts distinct chemical properties and enhances its utility in forming stable inclusion complexes. This makes it particularly valuable in applications requiring high specificity and stability .
Properties
IUPAC Name |
(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(sulfanylmethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O24S6/c37-13-19(43)31-49-7(1-61)25(13)55-32-20(44)14(38)27(9(3-63)50-32)57-34-22(46)16(40)29(11(5-65)52-34)59-36-24(48)18(42)30(12(6-66)54-36)60-35-23(47)17(41)28(10(4-64)53-35)58-33-21(45)15(39)26(56-31)8(2-62)51-33/h7-48,61-66H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTFXNLRBHAIHN-RWMJIURBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CS)CS)CS)CS)CS)O)O)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CS)CS)CS)CS)CS)O)O)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O24S6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1069.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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